molecular formula C18H20N4O2 B7681886 Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone

Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone

Cat. No. B7681886
M. Wt: 324.4 g/mol
InChI Key: XXNOIWIZVMOJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone, also known as IMPYAM, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone inhibits the activation of these pathways by binding to specific receptors and enzymes, leading to the inhibition of downstream signaling cascades. This inhibition ultimately results in the suppression of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects
Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has also been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone in lab experiments is its high potency and selectivity. Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has been shown to exhibit potent activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone in lab experiments is its low water solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone, including its potential as a therapeutic agent for the treatment of various diseases. Future research could focus on developing new methods for the synthesis of Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone, improving its water solubility, and optimizing its pharmacokinetics. Additionally, future research could explore the potential of Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone as a diagnostic tool for the early detection of diseases.
Conclusion
In conclusion, Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone is a small molecule compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, makes it an ideal candidate for drug development. However, further research is needed to optimize its pharmacokinetics and explore its potential as a diagnostic tool.

Synthesis Methods

Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone is a challenging process, and researchers have developed several methods to overcome the difficulties. One of the most commonly used methods involves the reaction of 2-aminopyrimidine with 2-bromoacetophenone, followed by a series of reactions involving various reagents, including 5-methylfuran-2-carbaldehyde and 1-azepanamine.

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has shown promising results in various scientific research applications. One of the primary areas of research is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, colon, and breast cancer. Moreover, Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone has shown neuroprotective properties by reducing oxidative stress and improving cognitive function.

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-7-8-16(24-13)15-6-3-2-4-11-22(15)17(23)14-12-21-10-5-9-19-18(21)20-14/h5,7-10,12,15H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOIWIZVMOJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CCCCCN2C(=O)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone

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